molecular formula C12H16O2 B3057747 2-(4-Methoxyphenyl)pentan-3-one CAS No. 84736-54-9

2-(4-Methoxyphenyl)pentan-3-one

Cat. No.: B3057747
CAS No.: 84736-54-9
M. Wt: 192.25 g/mol
InChI Key: DTLQGRAGKDDPQT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pentan-3-one is an organic compound with the molecular formula C12H16O2. It is a ketone derivative characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-3-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenyl)pentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale aldol condensation reactions, optimized for yield and purity. The process parameters, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 2-(4-Methoxyphenyl)pentan-3-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)pentan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pentan-3-one involves its interaction with various molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethan-1-one: A simpler ketone with a shorter carbon chain.

    4-Methoxyacetophenone: Similar structure but with an acetophenone backbone.

    2-(4-Methoxyphenyl)propan-2-ol: A related alcohol derivative.

Uniqueness

2-(4-Methoxyphenyl)pentan-3-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group on the phenyl ring and the pentan-3-one backbone makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields .

Properties

IUPAC Name

2-(4-methoxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLQGRAGKDDPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515481
Record name 2-(4-Methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84736-54-9
Record name 2-(4-Methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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